molecular formula C25H18O7 B10989047 5,6-dihydroxy-10-(4-methoxyphenyl)-2-phenyl-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

5,6-dihydroxy-10-(4-methoxyphenyl)-2-phenyl-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

Cat. No.: B10989047
M. Wt: 430.4 g/mol
InChI Key: PDRHDYOOTFTDAG-UHFFFAOYSA-N
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Description

5,6-Dihydroxy-10-(4-methoxyphenyl)-2-phenyl-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a complex organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound is characterized by its unique structure, which includes multiple hydroxyl groups and a methoxyphenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 5,6-dihydroxy-10-(4-methoxyphenyl)-2-phenyl-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate phenolic compounds with aldehydes under acidic or basic conditions, followed by cyclization and oxidation steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid. .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of specific kinases or interact with receptors involved in inflammatory responses. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 5,6-dihydroxy-10-(4-methoxyphenyl)-2-phenyl-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione include other chromene derivatives such as:

Properties

Molecular Formula

C25H18O7

Molecular Weight

430.4 g/mol

IUPAC Name

5,6-dihydroxy-10-(4-methoxyphenyl)-2-phenyl-9,10-dihydropyrano[2,3-h]chromene-4,8-dione

InChI

InChI=1S/C25H18O7/c1-30-15-9-7-13(8-10-15)16-11-19(27)32-25-20(16)24-21(22(28)23(25)29)17(26)12-18(31-24)14-5-3-2-4-6-14/h2-10,12,16,28-29H,11H2,1H3

InChI Key

PDRHDYOOTFTDAG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)OC3=C(C(=C4C(=O)C=C(OC4=C23)C5=CC=CC=C5)O)O

Origin of Product

United States

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